Imidazo[1,2-b]pyridazine-3-carboxylic acid is a heterocyclic compound characterized by a fused bicyclic structure that combines an imidazole ring with a pyridazine ring. Its chemical formula is C_7H_6N_4O_2, and it has gained significant attention in medicinal chemistry due to its potential biological activities, particularly in the field of drug discovery. This compound is known for its role as an inhibitor of interleukin-17A, which is crucial in inflammatory processes and has implications in treating conditions such as psoriasis and other autoimmune diseases .
Imidazo[1,2-b]pyridazine-3-carboxylic acid falls under the classification of heterocyclic compounds, specifically within the category of fused bicyclic structures. It can be sourced through synthetic methods involving various precursors and reagents. The compound's unique structure contributes to its diverse biochemical interactions, making it a subject of interest for pharmacological research.
The synthesis of imidazo[1,2-b]pyridazine-3-carboxylic acid typically involves several key steps:
One common synthetic route employs thionyl chloride to convert intermediates into more reactive forms, facilitating further reactions such as hydrazone formation with hydrazine hydrate in refluxing ethanol. This method has been shown to yield high purity and good yields of the desired compound .
Imidazo[1,2-b]pyridazine-3-carboxylic acid features a bicyclic system where the imidazole and pyridazine rings are fused at specific positions. The carboxylic acid functional group is located at the 3-position of the pyridazine ring.
Spectroscopic data including infrared (IR) and nuclear magnetic resonance (NMR) are commonly used for structural confirmation, showing characteristic peaks corresponding to functional groups present in the molecule .
Imidazo[1,2-b]pyridazine-3-carboxylic acid can participate in various chemical reactions:
These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives with improved properties .
The primary mechanism of action for imidazo[1,2-b]pyridazine-3-carboxylic acid involves its inhibition of interleukin-17A. By targeting this cytokine, the compound influences the IL-23/IL-17 signaling pathway, which is integral to inflammatory responses.
Research indicates that inhibition of interleukin-17A leads to decreased inflammation and tissue damage in models of psoriatic disease. This interaction highlights the potential therapeutic applications of this compound in treating autoimmune conditions .
The compound exhibits stability under standard laboratory conditions but may undergo degradation under extreme pH or temperature conditions. Its reactivity profile allows for modifications that can enhance biological activity or alter pharmacokinetics .
Imidazo[1,2-b]pyridazine-3-carboxylic acid is primarily utilized in scientific research focused on drug discovery. Its ability to inhibit interleukin-17A makes it a candidate for developing treatments for inflammatory diseases such as psoriasis and rheumatoid arthritis. Additionally, derivatives of this compound are being explored for their potential use in various therapeutic areas due to their diverse biological activities .
The imidazo[1,2-b]pyridazine scaffold is a nitrogen-rich bicyclic heterocycle first synthesized by Yoneda and coworkers in the 1960s [5]. Early explorations focused on its physicochemical advantages over carbocyclic analogs, including enhanced water solubility, improved capacity for hydrogen bonding, and a high dipole moment that facilitates strong interactions with biological targets [2] [5]. These properties established it as a "privileged scaffold" in medicinal chemistry – a structural motif capable of providing ligands for diverse receptors through systematic functionalization. The scaffold is readily synthesized via condensation reactions between 3-aminopyridazines and α-halo carbonyl compounds, enabling efficient exploration of structure-activity relationships (SAR) [5].
A pivotal milestone emerged in 2012 with the FDA approval of ponatinib (marketed as Iclusig®), a BCR-ABL tyrosine kinase inhibitor featuring the imidazo[1,2-b]pyridazine core. Ponatinib was developed for treating chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), particularly in cases with the T315I "gatekeeper" mutation that confers resistance to earlier therapies [2] [5]. Its success triggered a resurgence in exploring this scaffold for kinase inhibition and beyond. Gandotinib (LY2784544), another prominent derivative developed by Eli Lilly, entered Phase II trials for myeloproliferative disorders as a potent JAK2 inhibitor, demonstrating the scaffold's versatility across kinase targets [5]. Subsequent research has expanded its applications to antibacterial, antiviral, antimalarial, and neuroprotective agents, cementing its status as a highly versatile pharmacophore [2] [5].
Table 1: Key Imidazo[1,2-b]pyridazine Derivatives in Drug Development
Compound Name | Biological Target(s) | Therapeutic Area | Development Status |
---|---|---|---|
Ponatinib (Iclusig®) | BCR-ABL, SRC, VEGFR, PDGFR, FGFR | Chronic Myeloid Leukemia | FDA Approved (2012) |
Gandotinib (LY2784544) | JAK2 | Myeloproliferative Disorders | Phase II Clinical Trial |
SGI-1776 | Pim-1/2/3 Kinases | Hematological Malignancies | Preclinical Research |
TP-3654 | Selective Pim-1 Inhibitor | Cancer Research | Preclinical Optimization |
The introduction of a carboxylic acid group at the C3 position of the imidazo[1,2-b]pyridazine scaffold profoundly impacts its physicochemical properties and binding interactions. Chemically designated as imidazo[1,2-b]pyridazine-3-carboxylic acid (Molecular Formula: C₇H₅N₃O₂; Molecular Weight: 163.13 g/mol; CAS: 1308384-58-8), this derivative possesses a canonical SMILES representation of "O=C(C1=CN=C2C=CC=NN21)O" [6] [8]. The carboxylic acid group serves as a versatile handle for structural diversification via amidation, esterification, or metal-catalyzed cross-coupling reactions, enabling the synthesis of libraries for SAR studies [5]. Its presence significantly enhances water solubility compared to alkyl or aryl-substituted analogs, addressing a critical challenge in developing bioavailable kinase inhibitors [5] [9].
In molecular recognition, the C3-carboxylic acid enables critical polar interactions with target proteins:
SAR studies demonstrate that modifications at C3 dramatically influence potency and selectivity. For instance, converting the carboxylic acid to an amide linkage retains target engagement but modulates lipophilicity and cell permeability. In Pim kinase inhibitors like SGI-1776 and TP-3654, the C3-carboxamide derivatives exhibit nanomolar IC₅₀ values by forming hydrogen bonds with the kinase hinge region residue (Leu44 in Pim-1) and the catalytic lysine (Lys67) [9]. The carboxylic acid group also facilitates allosteric modulation in non-kinase targets (e.g., GABAₐ receptors) by mimicking endogenous carboxylate-containing ligands [5].
Table 2: Impact of C3-Carboxylic Acid Modifications on Biological Activity
C3 Functional Group | Representative Compound | Key Target | Primary Interaction Mechanism |
---|---|---|---|
Carboxylic Acid | Parent scaffold | Solubility Enhancer | Ionization, H-bond donation/acception |
Primary Amide | SGI-1776 derivative | Pim-1 Kinase | H-bond with hinge region (Leu44 backbone) |
Secondary Amide | TP-3654 | Pim-1 Kinase | H-bond with Lys67, hydrophobic pocket fill |
Ester Prodrug | Prototype prodrugs | N/A | Enhanced membrane permeability |
The imidazo[1,2-b]pyridazine-3-carboxylic acid scaffold has become a cornerstone in designing selective kinase inhibitors, particularly due to its ability to occupy the unique ATP-binding sites of oncogenic kinases. Kinases targeted by this scaffold include:
The carboxylic acid at C3 contributes to kinase inhibition through two distinct mechanisms:
Recent innovations leverage the C3-carboxylic acid for bifunctional molecules:
The structural versatility imparted by the C3-carboxylic acid ensures this scaffold remains pivotal in developing covalent inhibitors, allosteric modulators, and chemical biology probes targeting undrugged proteomes.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7